An In-Depth Technical Guide to the Solubility Profile of 1-Sulfamoylcyclobutane-1-carboxylic Acid in Organic Solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Sulfamoylcyclobutane-1-carboxylic Acid in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] For a compound like 1-Sulfamoylcyclobutane-1-carboxylic acid, a molecule possessing both a sulfonamide and a carboxylic acid moiety, the solubility profile in various organic solvents is a complex yet crucial piece of the puzzle. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and its Implications for Solubility
The structure of 1-Sulfamoylcyclobutane-1-carboxylic acid, featuring a polar sulfamoyl group (-SO₂NH₂) and a carboxylic acid group (-COOH) attached to a cyclobutane ring, dictates its interactions with different solvents. The presence of both hydrogen bond donors and acceptors in these functional groups suggests a propensity for solubility in polar solvents.[2][3] Conversely, the non-polar cyclobutane backbone contributes to some lipophilic character, which may allow for limited solubility in less polar organic solvents.[4]
The interplay between these functional groups and the overall molecular architecture creates a unique solubility profile that must be experimentally determined. The acidic nature of the carboxylic acid and the potential for the sulfonamide group to act as a weak acid can also lead to pH-dependent solubility in protic solvents.[5]
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. Approaches like the extended Hildebrand solubility parameter (δ) can be employed to predict the solubility of sulfonamides in various solvents.[6] This model relates the solubility of a solute to the cohesive energy densities of the solute and the solvent. A closer match between the solubility parameters of the solute and the solvent generally indicates higher solubility.
For carboxylic acids, the principle of "like dissolves like" is a useful guiding principle.[4] Solvents that can engage in hydrogen bonding are expected to be effective at solvating the polar carboxyl group.[4][7][8]
Experimental Determination of Solubility: A Rigorous Protocol
A robust and reproducible experimental protocol is essential for obtaining reliable solubility data. The isothermal saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1][9][10]
Materials and Equipment
-
1-Sulfamoylcyclobutane-1-carboxylic acid (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
pH meter (for protic solvents)
Step-by-Step Experimental Workflow
-
Preparation of Solvent Systems: Prepare a range of organic solvents covering a spectrum of polarities.
-
Sample Preparation: Accurately weigh an excess amount of 1-Sulfamoylcyclobutane-1-carboxylic acid into vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
-
Equilibration: Add a known volume of the selected organic solvent to each vial. Cap the vials tightly and place them in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25 °C or 37 °C).[11][12]
-
Agitation: Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the undissolved solid to sediment.[9]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L.
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Expected Solubility Profile and Mechanistic Insights
While specific data for 1-Sulfamoylcyclobutane-1-carboxylic acid is not publicly available, we can predict its solubility behavior based on its functional groups and the properties of similar compounds.
Table 1: Predicted Solubility of 1-Sulfamoylcyclobutane-1-carboxylic Acid in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Methanol | 5.1 | High | Polar protic solvent, capable of strong hydrogen bonding with both the carboxylic acid and sulfonamide groups.[3] |
| Ethanol | 4.3 | High | Similar to methanol, a polar protic solvent that can effectively solvate the polar functional groups.[3][4] |
| Acetone | 5.1 | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid and sulfonamide protons. |
| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent with some hydrogen bond accepting capability. |
| Dichloromethane | 3.1 | Low to Moderate | A less polar solvent, solubility will depend on the contribution of the non-polar cyclobutane ring. |
| Toluene | 2.4 | Low | A non-polar aromatic solvent, expected to have poor interaction with the polar functional groups.[7] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[13] |
The following diagram illustrates the key intermolecular interactions influencing solubility.
Caption: Intermolecular forces driving solubility.
Regulatory Considerations and Trustworthiness
For drug development professionals, solubility data must be generated in accordance with regulatory guidelines. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidance on solubility studies as part of the Biopharmaceutics Classification System (BCS).[11][12][14][15][16][17][18][19] Following these guidelines ensures the integrity and acceptability of the data for regulatory submissions. Key aspects include conducting experiments at 37 ± 1 °C and over a relevant pH range for aqueous solubility, although for organic solvents, a standard temperature like 25 °C is often used for initial screening.[11][12]
The protocol described in this guide is designed to be a self-validating system. By using a well-characterized analytical method like HPLC, ensuring the system is at equilibrium, and confirming the presence of excess solid, the resulting data is trustworthy and scientifically sound.
Conclusion: A Foundation for Formulation Development
A thorough understanding of the solubility profile of 1-Sulfamoylcyclobutane-1-carboxylic acid in a range of organic solvents is a critical first step in the formulation development process. This data informs the selection of appropriate solvent systems for crystallization, purification, and the preparation of dosage forms. The methodologies and principles outlined in this guide provide a robust framework for researchers to generate the high-quality, reliable data necessary to advance a drug candidate through the development pipeline.
References
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
-
Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, R. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(12), 1334–1340. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4040–4049. [Link]
-
Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1–11. [Link]
-
ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]
-
International Council for Harmonisation. ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. [Link]
-
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Wikipedia. Carboxylic acid. [Link]
-
ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
National Center for Biotechnology Information. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]
-
ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]
-
Federal Register. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]
-
ResearchGate. The "High Solubility" Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs | Request PDF. [Link]
-
U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
PubChem. 1-Sulfanylcyclobutane-1-carboxylic acid. [Link]
-
University of Arizona. Carboxylic Acid Structure and Chemistry: Part 1. [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table. [Link]
-
University of Hawai'i at Mānoa. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Office of Scientific and Technical Information. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
Reddit. carboxylic acid solubility + TLC : r/chemhelp. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Buy 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid [smolecule.com]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. raps.org [raps.org]
- 17. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]
- 18. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 19. gmp-compliance.org [gmp-compliance.org]
